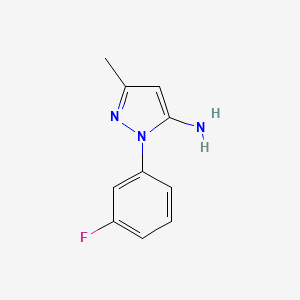
1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, or FPMPA for short, is a compound of interest in the fields of synthetic organic chemistry and medicinal chemistry. It has a unique structure, which makes it an attractive target for laboratory experiments and scientific research applications. FPMPA has been studied for its potential use in a variety of therapeutic applications, due to its interesting biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Activity
Compounds similar to “1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine” have been studied for their antimicrobial properties . For instance, Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown moderate antifungal activity against Candida spp . This suggests that “this compound” could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
In addition to their antimicrobial properties, these compounds have also demonstrated antifungal activity . The highest activity directed against C. albicans was shown by a compound with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
Drug Development
The compound “this compound” could potentially be used in the development of new drugs. For example, compounds containing an azomethine moiety have shown high activity against multidrug-resistant bacterial strains .
Synthetic Cathinones
Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . A compound similar to “this compound” was detected in Sweden in 2021 , suggesting potential use in the field of synthetic cathinones.
Psychoactive Substances
As mentioned above, “this compound” could potentially be used in the development of new psychoactive substances . This could be of interest in the field of forensic toxicology.
Therapeutic Applications
Pyrrole subunits, which are structurally similar to “this compound”, have diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
properties
IUPAC Name |
2-(3-fluorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWVDJDEROCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

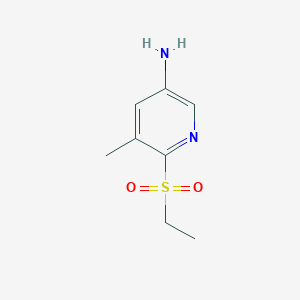
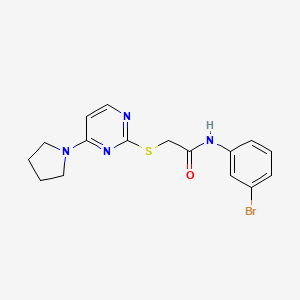
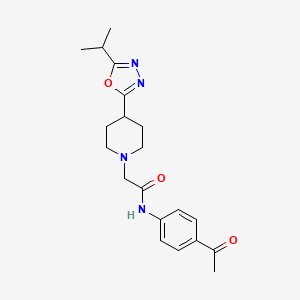
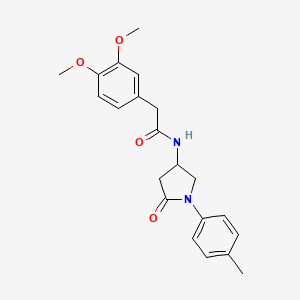
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

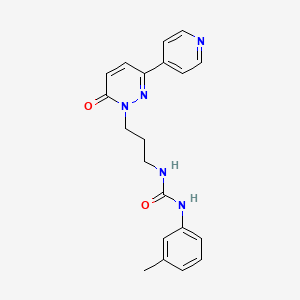
![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
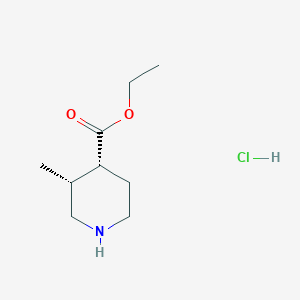
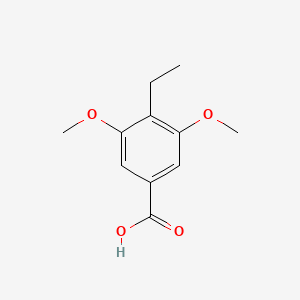
![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)
![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)
